molecular formula C16H18N2S B1672500 Fenethazine CAS No. 522-24-7

Fenethazine

Cat. No. B1672500
CAS RN: 522-24-7
M. Wt: 270.4 g/mol
InChI Key: PFAXACNYGZVKMX-UHFFFAOYSA-N
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Description

Fenethazine (INN), also known as Phenethazinum, Phenethazine, Phenetazine, is a first-generation antihistamine of the phenothiazine group . It has been used under various brand names such as Anergen, Contralergial, Ethysine, Etisine, Lisergan, Lysergan .


Synthesis Analysis

Fenethazine can be synthesized from Phenothiazine and 2-Dimethylaminoethyl chloride hydrochloride . The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N -arylation, multicomponent approaches, etc .


Molecular Structure Analysis

The molecular formula of Fenethazine is C16H18N2S . Its average mass is 270.392 Da and its monoisotopic mass is 270.119080 Da .


Chemical Reactions Analysis

The chemical reactions of Fenethazine involve the formation of a cation radical which causes the phenothiazine ring of the Fenethazine molecule to be flattened .

Safety And Hazards

When handling Fenethazine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

N,N-dimethyl-2-phenothiazin-10-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c1-17(2)11-12-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAXACNYGZVKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200233
Record name Fenethazine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenethazine

CAS RN

522-24-7
Record name Fenethazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenethazine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenethazine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenethazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.570
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENETHAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J97CUZ4HX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Fenethazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
A Obata, M Yoshimori, K Yamada… - Bulletin of the Chemical …, 1985 - journal.csj.jp
The crystal structures of fenethazine hydrochloride hydrate (FTZ·HCl) and [FTZ H] 2+· [CuCl 4 ] 2− (FTZ–Cu) were determined. FTZ·HCl crystallized in the monoclinic space group P2 1 /…
Number of citations: 12 www.journal.csj.jp
A McBurney, S George - … of Chromatography B: Biomedical Sciences and …, 1984 - Elsevier
… Using this system the separation of haloperidol and fenethazine obtained is illustrated in Fig. 1. The relative retention times of these compounds and some additional drugs on this …
Number of citations: 20 www.sciencedirect.com
W Sneader - Drug News & Perspectives, 2002 - europepmc.org
… One of these analogues, fenethazine, was found to be a potent antihistamine, and was well received by clinicians as an antiallergic drug. Homologues of fenethazine, although found to …
Number of citations: 13 europepmc.org
J Patel, EP Spencer… - Biomedical …, 1996 - Wiley Online Library
… Fenethazine is a convenient internal standard and is no longer prescribed. If unavailable, an alternative basic compound such as viloxazine (Table 1) should prove suitable. …
S KATAOKA, E TAKABATAKE - Chemical and Pharmaceutical …, 1971 - jstage.jst.go.jp
… The high demethylating activities were shown for trimeprazine or diphenhydramine by rats and for fenethazine or chlorpheniramine by rabbits. In adult male rats, castration or SKF 525A …
Number of citations: 6 www.jstage.jst.go.jp
A Hutchings, BP Spragg, PA Routledge - Journal of Chromatography B …, 1986 - Elsevier
50 Heparinised plasma (500~ 1) was placed in a PTFE-lined culture tube, and~ 1 of the internal standard solution (containing 0.5 pg fenethazine), 100~ 1 of 2 M sodium dihydrogen …
Number of citations: 19 www.sciencedirect.com
GC Storey, PC Adams, RW Campbell… - Journal of clinical …, 1983 - jcp.bmj.com
… , L8040 and fenethazine on this system is illustrated in Fig. … , 20 1.l of 0-05 mmol fenethazine in 2 M sodium dihydrogen… fenethazine since this, latter, compoundwas poorly extracted …
Number of citations: 43 jcp.bmj.com
RJ Flanagan, GCA Storey, DW Holt - Journal of Chromatography A, 1980 - Elsevier
… The chromatography on this system of an extract from a plasma standard containing amiodarone and fenethazine is illustrated in Fig. 2. The retention times of these compounds and …
Number of citations: 115 www.sciencedirect.com
JE Kristiansen, SG Dastidar, S Palchoudhuri… - Int …, 2015 - michaelzfreeman.org
… which fenethazine was found to have a long lasting antihistaminic property. Charpentier et al. [14] described the synthesis of promethazine, which surpassed the action of fenethazine in …
Number of citations: 59 michaelzfreeman.org
R Kannan, S Miller, BN Singh - Drug metabolism and disposition, 1985 - Citeseer
This study was designed to determine serum and tissue concentra-tions of amiodarone and its metabolite desethylamiodarone after chronic amiodarone administration in rabbits. …
Number of citations: 30 citeseerx.ist.psu.edu

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